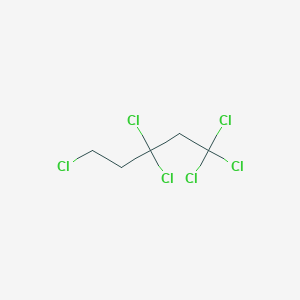
1,1,1,3,3,5-Hexachloropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,5-Hexachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₆Cl₆ . It is a derivative of pentane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and boiling point, making it a subject of interest in various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,5-Hexachloropentane can be synthesized through the radical addition of gem-trichloroalkanes to olefins carrying a chlorine atom at the double bond. This reaction is typically initiated by iron pentacarbonyl (Fe(CO)₅) along with a nucleophilic co-catalyst . The reaction conditions involve moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the chlorination of pentane derivatives under specific conditions. The process includes mixing a catalyst, co-catalyst, and a haloalkane starting material to produce a homogeneous mixture. This mixture is then reacted with a haloalkene under conditions suitable to produce the desired haloalkane product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of pentane derivatives with different functional groups.
Reduction: Formation of less chlorinated pentane derivatives.
Applications De Recherche Scientifique
1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3,3-Hexachloropropane
- 1,1,1,3,3,5-Hexachloropentane
- 1,1,1,3,3,3-Hexachlorobutane
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
60054-56-0 |
|---|---|
Formule moléculaire |
C5H6Cl6 |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
1,1,1,3,3,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2 |
Clé InChI |
GQTOEJMMUGBLHF-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)


